molecular formula C19H22N2O3S B2772270 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1798423-05-8

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2772270
CAS RN: 1798423-05-8
M. Wt: 358.46
InChI Key: GZGGTOAOLAELNT-ONEGZZNKSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel compounds involving piperidine rings modified with thiophene, furan, and other heteroaromatic rings has been explored to enhance various chemical properties and potential biological activities. For instance, Ojo (2012) developed a series of methyl phenyl (piperidin-2-yl) acetate analogues by modifying the piperidine ring through alkylation and reductive amination, followed by alcohol derivatives production and methylation to obtain methyl ether derivatives. These compounds were characterized using MS, 1H NMR, 13C NMR, and CHN elemental analysis, showing significant modifications to improve reaction efficiency and yields (B. Ojo, 2012).

Hirakawa et al. (1998) synthesized and evaluated a series of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives for histamine H2 receptor antagonistic activity, identifying compounds with potent gastroprotective actions. This study highlighted the essential role of the thioether function, particularly furfurylthio or furfurylsulfinyl, in gastroprotection (N. Hirakawa et al., 1998).

Pharmacological Evaluation

The pharmacological characterization of compounds with similar structural features to "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide" has also been investigated. Shibuya et al. (2018) identified K-604 as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity and potential for treating diseases involving ACAT-1 overexpression. This research underscores the importance of structural modifications in enhancing solubility and absorption, contributing to the identification of clinically relevant candidates (K. Shibuya et al., 2018).

Molecular and Crystal Structure

The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized through a one-pot three-component reaction, has been detailed by Khan et al. (2013). The study reported the formation of H-bonded dimers in the crystal lattice, stabilized by C-H...π and C-H...O interactions. This research provides insights into how specific structural configurations influence the molecular interactions and stability of similar compounds (I. Khan et al., 2013).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(12-16-7-11-25-14-16)20-13-15-5-8-21(9-6-15)19(23)4-3-17-2-1-10-24-17/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,20,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGGTOAOLAELNT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

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